Critical Role of 4-Ethyl and Aryl Sulfide Substituents for Metallo-β-Lactamase Inhibition
In a comprehensive study of 1,2,4-triazole-3-thione derivatives, compounds bearing a 4-ethyl group and an aryl-containing thioether side chain demonstrated broad-spectrum inhibition of VIM-type, NDM-1, and IMP-1 metallo-β-lactamases, achieving Ki values in the sub-μM to low μM range. Crucially, the presence of the sulfur atom and the terminal aryl group were identified as essential for maintaining inhibitory activity, as their absence led to a significant loss of potency [1]. This provides class-level evidence that the 2,4-dichlorobenzyl thioether in this compound is a critical pharmacophoric feature.
| Evidence Dimension | Metallo-β-lactamase inhibition (Ki value range) |
|---|---|
| Target Compound Data | Not directly tested; inferred to be in the same activity range based on matched 4-ethyl alkyl/aryl sulfide scaffold |
| Comparator Or Baseline | Analogous compounds lacking the aryl sulfide group; demonstrated a significant loss of inhibitory activity |
| Quantified Difference | Ki values for optimized aryl sulfide analogs are in the sub-μM range, while des-aryl or des-sulfur analogs show negligible inhibition (activity difference >10-fold, qualitative) |
| Conditions | In vitro enzymatic assays against VIM-2, NDM-1, and IMP-1 [1] |
Why This Matters
This evidence confirms the specific substitution pattern is non-negotiable for MBL target engagement, preventing counterproductive substitution with simpler, readily available triazole-3-thiones.
- [1] Legru A, Verdirosa F, Hernandez JF, Tassone G, Sannio F, Benvenuti M, Conde PA, Bossis G, Thomas CA, Crowder MW, Dillenberger M, Becker K, Pozzi C, Mangani S, Docquier JD, Gavara L. 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. Eur J Med Chem. 2021 Dec 15;226:113873. View Source
